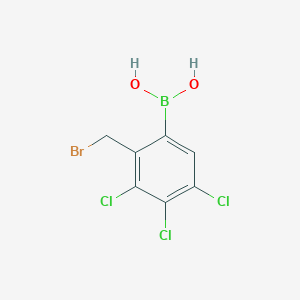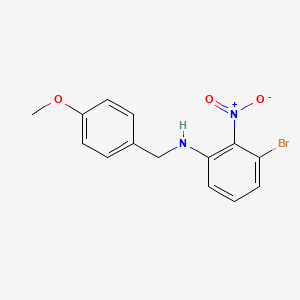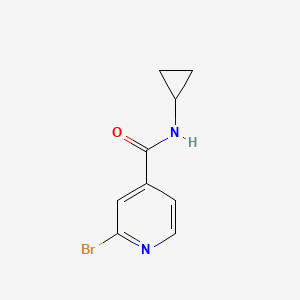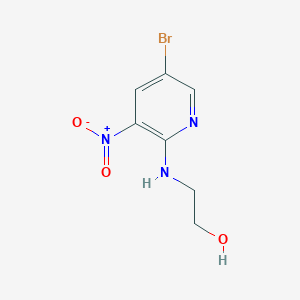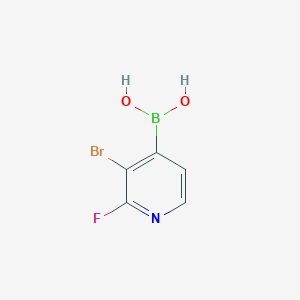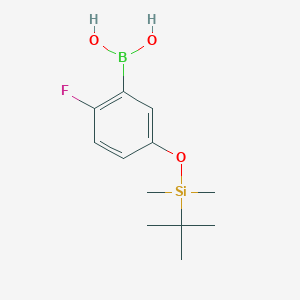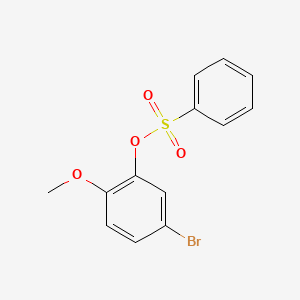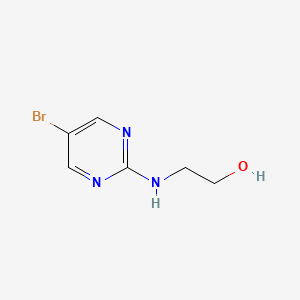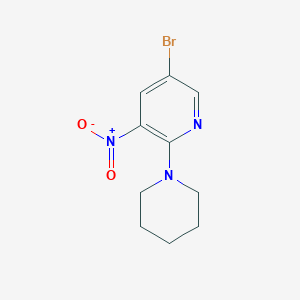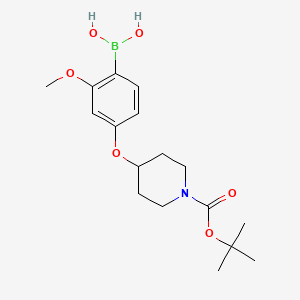
6-Bromo-8-fluoroquinoline
Overview
Description
6-Bromo-8-fluoroquinoline is a chemical compound with the molecular formula C9H5BrFN . It has a molecular weight of 226.05 g/mol . The compound is used in laboratory research .
Molecular Structure Analysis
The molecular structure of this compound consists of 12 heavy atoms, 10 of which are aromatic . The compound has a molar refractivity of 49.4 .
Physical and Chemical Properties Analysis
This compound is a solid with a melting point of 104-106 °C . It has a LogP (iLOGP) of 2.09 and a LogP (XLOGP3) of 2.88 . The compound is soluble, with a solubility of 0.048 mg/ml .
Scientific Research Applications
Functionalization and Synthesis
- Quinolines like 6-Bromo-8-fluoroquinoline are key in developing functionalized quinoline derivatives. They are used in sequences involving halogen/metal permutation and deprotonation to introduce functional groups or to attach different functional groups sequentially at various positions. This versatility is crucial in synthetic chemistry for creating diverse compounds (Ondi, Volle, & Schlosser, 2005).
Building Blocks in Drug Synthesis
- Halogenated quinolines are essential building blocks in antimicrobial drug discovery. They provide a foundation for synthesizing a variety of active pharmaceutical ingredients. The synthesis process of these quinolines is scalable and practical, making them valuable in large-scale pharmaceutical production (Flagstad et al., 2014).
Biological Activities
- Antibacterial and Antifungal Properties : Certain quinoline derivatives exhibit broad antibacterial activity against both gram-positive and gram-negative bacteria. Some also show significant antifungal activity, highlighting their potential in developing new antimicrobial therapies (Abdel‐Wadood et al., 2014).
- Anticancer Agents : Quinoline derivatives have been identified for their potential in anticancer drug development. Specific compounds demonstrate antiproliferative activity against various cancer cell lines, suggesting their role in novel cancer therapies (Köprülü et al., 2018).
Photolabile Protecting Groups
- Quinoline derivatives like this compound have been explored as photolabile protecting groups. These groups are sensitive to multiphoton excitation, making them useful in biological research for controlling the release of active compounds in a spatially and temporally controlled manner (Fedoryak & Dore, 2002).
In Vivo Imaging and Diagnosis
- Quinoline derivatives have been studied for their application in in vivo imaging, particularly for identifying proliferating tumor cells. They serve as ligands in radiolabeled compounds, aiding in the diagnosis and study of various cancers (Rowland et al., 2006).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-bromo-8-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCOYWOYIUEOHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674533 | |
| Record name | 6-Bromo-8-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220513-46-2 | |
| Record name | 6-Bromo-8-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-8-fluoroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


